1,2,4-Benzenetriol is a metabolite of benzene, a known human carcinogen. Research has investigated its formation and role in benzene-induced toxicity. Studies have shown that 1,2,4-benzenetriol can cause DNA damage and may contribute to the carcinogenic effects of benzene. Source: National Library of Medicine, "[Human DNA Damage Induced by 1,2,4-Benzenetriol, a Benzene Metabolite1: )"]
Research has explored the ability of 1,2,4-benzenetriol to form complexes with metals such as iron. These complexes may play a role in iron metabolism and transport within organisms. Source: National Institutes of Health, "[Complexation of 1,2,4-benzenetriol with inorganic and ferritin-released iron in vitro: )"]
Ongoing research is exploring the potential applications of 1,2,4-benzenetriol in various fields, including:
1,2,4-Benzenetriol, also known as hydroxyquinol, is an organic compound with the molecular formula C₆H₆O₃. It is classified as a trihydroxybenzene and features hydroxyl groups at the 1, 2, and 4 positions of the benzene ring. This compound appears as a colorless solid that is soluble in water and can undergo auto-oxidation when exposed to air, resulting in the formation of various reactive oxygen species, including superoxide and hydrogen peroxide .
1,2,4-Benzenetriol exhibits significant biological activity. It has been shown to be genotoxic; studies indicate that it can induce DNA strand breaks through the formation of reactive oxygen species . Additionally, it acts as a metabolite in various organisms and may play a role in the biodegradation of aromatic compounds . Its reactivity towards molecular oxygen makes it a notable compound in studies related to oxidative stress and cellular damage.
The synthesis of 1,2,4-benzenetriol can be achieved through several methods:
1,2,4-Benzenetriol has several applications across different fields:
Research has shown that 1,2,4-benzenetriol interacts significantly with molecular oxygen and various metals. Its auto-oxidation process can be catalyzed by transition metals such as copper and iron salts, which enhance its reactivity and influence the formation of reactive oxygen species . These interactions are critical for understanding its role in biological systems and potential toxicological effects.
1,2,4-Benzenetriol belongs to a class of compounds known as benzenetriols. Here are some similar compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Hydroquinone | C₆H₆O₂ | Primarily used in skin lightening products; less reactive than 1,2,4-benzenetriol. |
1,3,5-Benzenetriol | C₆H₆O₃ | Has hydroxyl groups at different positions; less studied than 1,2,4-benzenetriol. |
1,2,3-Benzenetriol | C₆H₆O₃ | Exhibits different reactivity patterns compared to 1,2,4-benzenetriol. |
The uniqueness of 1,2,4-benzenetriol lies in its specific position of hydroxyl groups which significantly influences its chemical behavior and biological activity compared to its isomeric counterparts. Its capacity for auto-oxidation and generation of reactive oxygen species sets it apart from other benzenetriols.
1,2,4-Benzenetriol (C₆H₆O₃) is a trihydroxybenzene derivative naturally occurring as a metabolic intermediate in microorganisms and plants. It has been identified in Dothiorella vidmadera and Begonia nantoensis, where it participates in phenolic secondary metabolite pathways. In Penicillium cyclopium, BTO derivatives like 6-methyl-1,2,4-benzenetriol are precursors for penicillic acid biosynthesis, highlighting its role in fungal natural product synthesis.
Human exposure to BTO occurs via benzene metabolism, where cytochrome P450 enzymes oxidize benzene to toxic intermediates, including BTO. While endogenous BTO is linked to oxidative stress, engineered biosynthesis routes offer sustainable alternatives. For example, E. coli modified with aromatic dioxygenases can convert lignin-derived substrates into BTO, though yields remain suboptimal compared to chemical methods.
Corrosive;Irritant